5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Pyrimido[4,5-b]quinoline derivatives are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties . The compound of interest, 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, features a fused pyrimidine-quinoline scaffold substituted with a dimethylamino group at the 5-position, a methylthio group at the 2-position, and two methyl groups at the 8-position. These substituents are critical for modulating its electronic, steric, and pharmacodynamic properties.
The dimethylamino group is a strong electron-donating substituent that enhances solubility and may influence binding to biological targets like enzymes or receptors . The 8,8-dimethyl substituents stabilize the tetrahydropyrimidoquinoline core, reducing conformational flexibility and enhancing metabolic stability .
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-22(2)10-14-17(15(27)11-22)16(12-6-8-13(9-7-12)26(3)4)18-19(23-14)24-21(29-5)25-20(18)28/h6-9,16H,10-11H2,1-5H3,(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGOJILFEHWNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=C(C=C4)N(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core and various substituents that may influence its biological properties. The presence of a dimethylamino group is noteworthy as it can enhance lipophilicity and potentially improve cell membrane permeability.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate varying degrees of cytotoxicity against multiple cancer cell lines. In particular:
- In vitro Studies : Several synthesized derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others. Results suggest that compounds similar to the target compound can exhibit IC50 values ranging from 1.42 to 6.52 μM, indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the structure has been linked to enhanced anticancer activity. For example, modifications at key positions on the pyrimidine ring can lead to improved efficacy against tumor cells .
Antimicrobial Activity
The compound's structural attributes may also confer antimicrobial properties. In studies involving various synthesized pyrimidine derivatives:
- In vitro Testing : Certain derivatives have shown effectiveness against bacterial strains and fungi. For example, compounds were evaluated for their activity against Staphylococcus aureus and Escherichia coli, with promising results .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., dimethylamino, methoxy) improve solubility but may reduce membrane permeability compared to hydrophobic substituents like methylthio .
- The 8,8-dimethyl motif is conserved across analogs to maintain ring rigidity .
Pharmacological and Functional Comparison
Antifungal Activity
- D13 (5-(3,4-dihydroxyphenyl)-...dione) exhibits potent antifungal activity (MIC₉₀ = 8 µg/mL against Candida albicans) due to its catechol group, which forms hydrogen bonds with CYP51’s heme-binding region .
- The target compound’s dimethylamino group may exhibit weaker CYP51 binding compared to D13’s dihydroxyphenyl group, as predicted by molecular docking studies .
Anticancer Potential
- Pyrimidoquinolines with 1,2,3-triazole moieties (e.g., compound 2i from ) show enhanced cytotoxicity (IC₅₀ = 2.1 µM against MCF-7 cells) due to DNA intercalation. The target compound lacks this moiety, suggesting divergent mechanisms .
Computational and Molecular Modeling Insights
- Similarity Metrics : The target compound shares a Tanimoto coefficient (Morgan fingerprint) of 0.78 with D13, indicating moderate structural similarity but divergent electronic profiles .
- Binding Affinity: Docking simulations suggest the dimethylamino group in the target compound forms a salt bridge with CYP51’s Asp130, but its larger steric footprint reduces binding energy (-9.2 kcal/mol) compared to D13 (-10.5 kcal/mol) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
- Methodology: Multi-step synthesis typically involves cyclocondensation of barbituric acid derivatives with aromatic aldehydes under acidic or catalytic conditions. For example, cerium(IV) ammonium nitrate can enhance reaction efficiency in one-pot three-component reactions . Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purity (>95%) is confirmed via HPLC or LC-MS, with yields ranging from 65–80% depending on substituent reactivity .
- Data Contradictions: Discrepancies in yields may arise from competing side reactions (e.g., over-oxidation of thioether groups). Optimization requires systematic variation of catalysts (e.g., Fe(DS)₃ for ultrasound-assisted reactions) and real-time monitoring via TLC .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology:
- ¹H NMR: Key signals include δ 2.35–3.34 ppm for N-CH₃ and CH₂ groups, aromatic protons at δ 6.5–8.5 ppm, and thioether protons at δ 2.3–2.5 ppm .
- IR: Peaks at ~1705 cm⁻¹ confirm carbonyl (C=O) stretching, while 2960 cm⁻¹ corresponds to C-H vibrations in methyl groups .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound against bacterial/viral targets?
- Methodology:
- Target Identification: Use molecular docking (AutoDock Vina) to predict binding affinities for enzymes like DNA gyrase or viral proteases. The dimethylamino group enhances hydrophobic interactions, while the methylthio group may disrupt disulfide bonds in target proteins .
- In Vitro Assays: Evaluate IC₅₀ values against E. coli or S. aureus via broth microdilution. Related compounds show MICs of 2–8 µg/mL, with selectivity indices >10 compared to mammalian cells .
Q. How do substituent modifications (e.g., replacing methylthio with nitro groups) impact electronic properties and reactivity?
- Methodology:
- Computational Analysis: Perform DFT calculations (Gaussian 09) to map HOMO-LUMO gaps. The methylthio group lowers the energy gap (ΔE ≈ 4.5 eV) compared to nitro-substituted analogs (ΔE ≈ 5.2 eV), increasing electrophilicity .
- Experimental Validation: Cyclic voltammetry reveals oxidation potentials at +0.8–1.2 V (vs. Ag/AgCl), correlating with electron-withdrawing/donating effects of substituents .
- Advanced Design: Replace dimethylamino with diethylamino groups to study steric effects on binding kinetics .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodology:
- Solubility Screening: Use shake-flask method in PBS, DMSO, and ethanol. Reported solubility ranges: 0.5 mg/mL (aqueous) to 25 mg/mL (DMSO). Contradictions may stem from polymorphic forms or aggregation .
- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal co-solvents (e.g., PEG-400) for formulation .
Methodological Framework for Research Design
Key Challenges & Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
